MAO-A Inhibitory Potency
2-(2-Acetyl-5-methoxyphenoxy)acetamide exhibits potent inhibition of human recombinant MAO-A with an IC50 value of 50 nM [1]. This represents a quantifiable potency benchmark for MAO-A engagement. While direct head-to-head comparator data for a closely related analog in the identical assay system are not available in the public domain, this IC50 value anchors the compound within the potent inhibitor range observed for 2-phenoxyacetamide derivatives (IC50 values ranging from 10 nM to >10 μM depending on substitution) and provides a reference point for potency-driven procurement decisions [2].
| Evidence Dimension | MAO-A enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Class-level baseline for 2-phenoxyacetamide derivatives: IC50 range 10 nM - >10 μM depending on substitution; unsubstituted phenoxyacetamide typically exhibits weaker inhibition (IC50 >1 μM) |
| Quantified Difference | Target compound IC50 of 50 nM falls within the sub-100 nM high-potency tier of the 2-phenoxyacetamide class; structurally similar but differently substituted analogs may show order-of-magnitude differences in IC50 values based on SAR trends |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate, assessed as hydrogen peroxide production after 1 hour incubation |
Why This Matters
A defined IC50 of 50 nM against MAO-A enables researchers to select this compound as a potent, structurally characterized starting point for MAO-A inhibitor development, with potency comparable to other high-affinity ligands in the class while offering a distinct substitution pattern for SAR exploration.
- [1] BindingDB. BDBM50075969 (CHEMBL3415617): Inhibition of human recombinant MAO-A expressed in Sf9 cells. IC50 = 50 nM. View Source
- [2] Tripathi, R.K.P.; Ayyannan, S.R. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules 2014, 19, 19050-19065. View Source
